2E,4E,7E-Tridecatrienal, also known as (E,Z,Z)-2,4,7-tridecatrienal, is a polyunsaturated aldehyde derived from the oxidation of arachidonic acid. This compound is notable for its distinct aroma and flavor profile, contributing significantly to the sensory characteristics of various foods. It is classified under the category of volatile organic compounds and is primarily recognized for its role in food chemistry and flavor science.
2E,4E,7E-Tridecatrienal is typically formed through the autoxidation of polyunsaturated fatty acids, particularly arachidonic acid. This process involves the oxidative cleavage of hydroperoxides that arise during lipid peroxidation. The compound has been identified in various food matrices, where it contributes to flavor and aroma profiles.
The synthesis of 2E,4E,7E-tridecatrienal can be achieved through several methods, primarily involving multi-step organic reactions. One notable approach includes:
This synthesis pathway highlights the complexity involved in producing this compound and emphasizes the importance of precise reaction conditions to achieve the desired stereochemistry and yield .
The primary chemical reactions involving 2E,4E,7E-tridecatrienal include:
The stability of 2E,4E,7E-tridecatrienal under different conditions can influence its reactivity. For instance, exposure to light or heat may accelerate its degradation or transformation into other compounds .
The mechanism by which 2E,4E,7E-tridecatrienal exerts its effects primarily involves olfactory reception. The compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that contributes to flavor perception.
Research indicates that the sensory threshold for detection varies depending on the matrix in which it is present; thus its impact on flavor can be significant in low concentrations .
Relevant analyses indicate that variations in storage conditions can significantly affect the stability and sensory properties of this compound .
2E,4E,7E-Tridecatrienal finds applications primarily in food science as a flavoring agent due to its unique aroma profile. It is utilized in:
Additionally, studies have explored its potential biological activities related to lipid metabolism and oxidative stress responses .
The systematic IUPAC name for the all-trans isomer is (2E,4E,7E)-trideca-2,4,7-trienal, explicitly defining the geometry and position of the double bonds. The carbon chain consists of 13 atoms with double bonds at positions 2-3, 4-5, and 7-8, all in the trans (E) configuration. Key structural identifiers include:
Table 1: Nomenclature and Identifiers of 2E,4E,7E-Tridecatrienal
Identifier Type | Value |
---|---|
IUPAC Name | (2E,4E,7E)-Trideca-2,4,7-trienal |
CAS Registry No. | 13552-96-0 |
EC Number | 236-936-3 |
FEMA Number | 3638 |
Molecular Weight | 192.30 g/mol |
The extended conjugation system (C2=C3-C4=C5-C7=C8) allows for electron delocalization, lowering the LUMO energy and enhancing electrophilicity at C1 (aldehyde carbon). This electronic profile distinguishes it from mono- or di-unsaturated analogs and influences its reactivity in Maillard reactions and oxidative degradation pathways [6] [9].
2E,4E,7E-Tridecatrienal belongs to the fatty aldehydes subclass of lipids, defined by aliphatic chains ≥12 carbons terminating in a formyl group. It meets the chain-length criterion (C₁₃) and shares biosynthetic origins with other fatty aldehydes derived from polyunsaturated fatty acid (PUFA) oxidation. Specifically, it is classified as:
This compound is documented under multiple synonyms across chemical databases and regulatory lists:
2E,4E,7E-Tridecatrienal emerged as a research focus in the late 20th century due to its role in food aroma chemistry. Key milestones include:
Table 2: Physico-Chemical Properties
Property | Value | Conditions/Source |
---|---|---|
Boiling Point | 138°C | 0.30 mm Hg |
307–308°C | 760 mm Hg (est.) | |
Density | 0.869 g/cm³ | Estimated |
Refractive Index | 1.472–1.478 | 20°C |
Vapor Pressure | 0.001 mmHg | 25°C (est.) |
Water Solubility | 5.74 mg/L | 25°C (est.) |
Industrial Applications
As FEMA 3638, 2E,4E,7E-Tridecatrienal is a flavor additive with a sensory threshold of ~1 ppb. Its odor profile is described as:
Table 3: Flavor Applications and Usage Levels
Application | Max. Usage (ppm) | Sensory Role |
---|---|---|
Fats/Oils | 1.0 | Waxy, citrus enhancement |
Seasonings | 0.01 | Fatty depth |
Snack Foods | 0.01 | Fruity undertone |
Soups | 0.10 | Umami enhancement |
Natural Occurrence
This aldehyde is not a primary metabolite but forms in situ via:
Its role in natural systems is primarily as a flavor modulator and oxidation marker, with physiological effects remaining unexplored due to low endogenous concentrations [5] [8].
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